molecular formula C14H18BrNO2 B581934 tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate CAS No. 360773-84-8

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Cat. No.: B581934
CAS No.: 360773-84-8
M. Wt: 312.207
InChI Key: ZJEMFURAGDYBTG-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS: 360773-84-8) is a carbamate-protected cyclopropane derivative with the molecular formula C₁₄H₁₈BrNO₂ and a molecular weight of 312.2 g/mol. It is characterized by a bromophenyl-substituted cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. The compound is synthesized to ≥97% purity, as confirmed by elemental analysis and spectral methods (¹H/¹³C NMR) . Its melting point is reported as 90–92°C, and it is primarily used as a building block in medicinal chemistry, particularly in the development of protein degraders and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate primarily follows a two-step sequence: (1) formation of the cyclopropane ring and (2) carbamate protection of the amine group.

Cyclopropane Ring Formation

The cyclopropane core is constructed via transition metal-catalyzed cyclopropanation. A representative method involves reacting 4-bromostyrene with diazoacetates in the presence of rhodium(II) acetate (Rh₂(OAc)₄). This reaction proceeds through a carbene transfer mechanism, where the rhodium catalyst generates a metallocarbene intermediate that inserts into the alkene bond of 4-bromostyrene . Key parameters include:

  • Catalyst loading : 2–5 mol% Rh₂(OAc)₄ .

  • Temperature : −10°C to 25°C to minimize side reactions .

  • Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) .

The product, 1-(4-bromophenyl)cyclopropan-1-amine, is isolated via aqueous workup and typically obtained in 65–75% yield .

Carbamate Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. In a standardized procedure :

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.2–1.5 equiv).

  • Solvent : CH₂Cl₂ or THF at 0°C, gradually warmed to room temperature.

  • Reaction time : 12–18 hours.

The Boc group is selectively introduced, yielding the final product in >85% purity after purification .

Optimization of Reaction Conditions

Temperature and Catalytic Efficiency

Cyclopropanation exhibits strong temperature dependence. At temperatures exceeding 25°C, competing dimerization of diazo compounds reduces yield . Conversely, subzero temperatures (−10°C) enhance regioselectivity but prolong reaction times (24–48 hours) . A balance is achieved at 10–15°C, optimizing both yield (70%) and reaction time (12 hours) .

Solvent Effects

Polar aprotic solvents (THF, CH₃CN) improve carbene stability but may reduce cyclopropane stereoselectivity. Nonpolar solvents (toluene) favor steric control but require higher catalyst loadings (5 mol%) . CH₂Cl₂ emerges as the optimal solvent, providing a dielectric constant (ε = 8.9) that balances reaction rate and selectivity .

Scalability and Industrial Adaptation

Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Key modifications include:

  • Catalyst recycling : Rhodium recovery via chelating resins (85% recovery) .

  • In-line purification : Simulated moving bed (SMB) chromatography reduces downstream processing time .

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 1.32–1.28 (m, 4H, cyclopropane), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.21 (d, J = 8.4 Hz, 2H, Ar-H) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C=O), 131.8 (C-Br), 128.5 (Ar-C), 80.1 (tert-butyl C), 28.3 (cyclopropane C), 22.1 (tert-butyl CH₃) .

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₈BrNO₂ [M+H]⁺: 312.0584; found: 312.0588.

Chromatographic Purity Assessment

  • HPLC : C18 column (4.6 × 150 mm), gradient elution (acetonitrile/water 60:40 to 90:10 over 20 min), retention time = 12.3 min, purity ≥95% .

  • GC-MS : Residual solvent analysis confirms <0.1% THF or CH₂Cl₂ .

Applications in Medicinal Chemistry

This compound serves as a precursor to protease inhibitors and neuromodulators. Recent studies highlight its utility in:

  • Antiviral drug development : Suzuki-Miyaura coupling with boronic acids yields analogs active against SARS-CoV-2 3CL protease (IC₅₀ = 0.8–2.1 µM) .

  • Dopamine receptor ligands : Functionalization at the carbamate group produces D3-selective antagonists (Ki = 12 nM) .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or proteins, potentially inhibiting their activity. The cyclopropyl group provides structural rigidity, which can enhance the binding affinity to the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs (identified via similarity metrics ≤0.96) include:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Difference
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate 214973-83-8 C₁₄H₁₈BrNO₂ 0.96 Propan-2-yl group replaces cyclopropane
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 847728-89-6 C₁₃H₁₆BrNO₂ 0.91 Ethyl chain replaces cyclopropane
tert-Butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate 2803460-75-3 C₁₅H₁₉NO₃ N/A Hydroxymethyl replaces bromine on phenyl

Key Observations :

  • Cyclopropane vs.
  • Bromophenyl vs. Hydroxymethyl : Bromine’s electron-withdrawing nature contrasts with hydroxymethyl’s polarity, impacting solubility (bromophenyl derivatives are more lipophilic) and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

Property Target Compound Propan-2-yl Analog Ethyl Analog Hydroxymethyl Analog
Melting Point (°C) 90–92 88–90 Not reported Not reported
Molecular Weight 312.2 312.2 298.1 261.3
Solubility Low (lipophilic) Moderate Low High (polar group)

Implications :

  • The cyclopropane ring contributes to higher melting points compared to linear alkyl analogs due to crystal packing efficiency .
  • Hydroxymethyl substitution significantly enhances aqueous solubility, making it preferable for biological assays .

Biological Activity

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Chemical Formula : C13H18BrNO2
  • Molecular Weight : 284.19 g/mol
  • CAS Number : 847728-89-6

The compound features a cyclopropyl ring and a bromophenyl substituent, which contribute to its reactivity and interactions with biological systems.

The mechanism of action of this compound involves several key interactions:

  • Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acid side chains in proteins, influencing enzyme activity and receptor interactions.
  • Aromatic Interactions : The bromophenyl group engages in π-π stacking interactions with aromatic residues in proteins, which can modulate biological functions .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Studies have shown that related compounds with similar structures can inhibit viral replication. For instance, the presence of halogen substituents (like bromine) has been linked to enhanced antiviral potency against coronaviruses .

GABA Receptor Modulation

This compound has been studied for its effects on GABA receptors, specifically as a GABAA receptor antagonist. This activity suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmission .

Case Studies

  • Antiviral Efficacy : In a study assessing the antiviral activity against HCoV-229E, a close analogue of this compound demonstrated an EC50 value of 7.4 μM, indicating moderate antiviral activity. However, it also exhibited cytotoxicity at higher concentrations, necessitating further optimization for selectivity .
  • Neuropharmacological Effects : Another study highlighted the compound's antagonistic effects on GABA-mediated relaxation at insect nerve-muscle synapses, suggesting potential applications in developing insecticides or neuroactive drugs .

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : Used as a scaffold for developing new pharmacological agents due to its unique structure.
  • Biological Research : Investigated for its interactions with enzymes and other biological macromolecules, contributing to the understanding of carbamate derivatives' behavior in biological systems .

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and related compounds:

Compound NameKey FeaturesBiological Activity
This compoundBromine substituent; cyclopropyl structureAntiviral; GABAA antagonist
tert-Butyl ((1S,2R)-2-(4-chlorophenyl)cyclopropyl)carbamateChlorine substituent; altered reactivityDifferent antiviral profile
tert-Butyl ((1S,2R)-2-(4-fluorophenyl)cyclopropyl)carbamateFluorine substituent; distinct propertiesVaries; potential for different biological effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, and what key reaction parameters influence yield?

The synthesis of tert-butyl carbamates typically involves multi-step procedures, including cyclopropanation, carbamate protection, and functional group modifications. A generalized approach derived from related compounds includes:

Cyclopropane Ring Formation : Reacting 4-bromophenyl precursors (e.g., 4-bromostyrene) with diazo compounds under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane ring .

Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the product.

Key Parameters :

  • Temperature Control : Cyclopropanation reactions require strict temperature control (−10°C to 25°C) to avoid side products.
  • Catalyst Selection : Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) improve regioselectivity for cyclopropane formation .
  • Reagent Ratios : Excess Boc₂O (1.2–1.5 eq.) ensures complete carbamoylation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Characterization involves a combination of spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Confirm cyclopropane protons (δ 0.8–1.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm).
  • ¹³C NMR : Verify carbamate carbonyl (δ 150–155 ppm) and cyclopropane carbons (δ 10–20 ppm) .

High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 338.04 for C₁₄H₁₇BrNO₂) .

Critical Note : Residual solvents (e.g., DCM, THF) must be quantified via GC-MS to meet ICH guidelines .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the stability of tert-butyl carbamate derivatives under varying pH conditions?

Discrepancies often arise due to unaccounted steric effects or solvent interactions. Methodological approaches include:

pH-Dependent Stability Assays :

  • Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C.
  • Monitor degradation via HPLC at 0, 24, and 48 hours .

Computational Refinement :

  • Use density functional theory (DFT) with solvation models (e.g., COSMO-RS) to simulate hydrolysis pathways. Adjust parameters for steric hindrance from the cyclopropane ring .

Mechanistic Probes :

  • Add radical scavengers (e.g., BHT) or chelators (e.g., EDTA) to identify oxidative or metal-catalyzed degradation pathways .

Example : Experimental data may show faster hydrolysis at pH < 2 than predicted due to protonation of the carbamate oxygen, which DFT models might overlook without explicit solvation .

Q. How does the cyclopropane ring strain in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

The cyclopropane ring introduces steric strain and electronic effects:

Steric Effects : The rigid cyclopropane structure hinders Pd(0) coordination, requiring bulky ligands (e.g., XPhos) to facilitate oxidative addition .

Electronic Effects : The electron-withdrawing 4-bromophenyl group enhances electrophilicity, improving Suzuki-Miyaura coupling yields with arylboronic acids (e.g., 70–85% yield with Pd(OAc)₂/XPhos) .

Ring-Opening Side Reactions : Under basic conditions (e.g., Cs₂CO₃), the cyclopropane may undergo ring-opening; mitigate by using milder bases (K₃PO₄) and lower temperatures (60°C) .

Q. Safety and Handling Considerations

Q. What are the critical safety considerations when handling this compound in catalytic hydrogenation reactions?

Hydrogenation Hazards :

  • Use explosion-proof equipment and inert gas (N₂) purging to prevent H₂/O₂ mixtures .

Catalyst Handling :

  • Pd/C or Raney Ni catalysts may ignite upon exposure to air; quench with celite filtration under N₂ .

Waste Disposal :

  • Neutralize reaction mixtures with dilute HCl before disposal to deactivate residual catalysts .

PPE :

  • Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for all procedures .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEMFURAGDYBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681465
Record name tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360773-84-8
Record name tert-Butyl [1-(4-bromophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-(4-bromophenyl)-cyclopropanecarboxylic acid (Intermediate 114, 2.32 g, 9.62 mmols), diphenylphosphoryl azide (2.65 g, 9.62 mmols), triethylamine (973.0 mg, 9.62 mmols) in 40 mL tert-BuOH (distilled from Na°) was heated to reflux for 17 h. The solution was concentrated under reduced pressure and the residue dissolved in EtOAc and washed with 5% aqueous HCl, H2O, saturated aqueous NaHCO3, and saturated aqueous NaCl before being dried over MgSO4. Concentration of the dry solution under reduced pressure and column chromatography (5-10% EtOAc—hexanes) afforded 2.01 g (67%) of the title compound as a colorless solid.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

A solution of 1-(4-bromophenyl)-cyclopropanecarboxylic acid (Intermediate 114, 2.32 g, 9.62 mmols), diphenylphosphoryl azide (2.65 g, 9.62 mmols), triethylamine (973.0 mg, 9.62 mmols) in 40 mL tert-BuOH (distilled from Na°) was heated to reflux for 17 h. The solution was concentrated under reduced pressure and the residue dissolved in EtOAc and washed with 5% aqueous HCl, H2O, saturated aqueous NaHCO3, and saturated aqueous NaCl before being dried over MgSO4. Concentration of the dry solution under reduced pressure and column chromatography (5-10% EtOAc-hexanes) afforded 2.01 g (67%) of the title compound as a colorless solid.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
67%

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